molecular formula C4H9Cl2N3 B1437859 1-Methyl-1H-pyrazol-4-amine dihydrochloride CAS No. 1063734-49-5

1-Methyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B1437859
CAS No.: 1063734-49-5
M. Wt: 170.04 g/mol
InChI Key: HEFHQCFTJGKPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-pyrazol-4-amine dihydrochloride is an organic compound with the molecular formula C4H9Cl2N3. It is a white crystalline solid that is soluble in water and other polar solvents. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazol-4-amine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrazole with hydrochloric acid to form the dihydrochloride salt. The reaction is typically carried out under inert atmosphere conditions at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Scientific Research Applications

1-methyl-1H-pyrazol-4-amine is a heterocyclic building block used in synthesis . Pyrazole derivatives have a range of applications, including acting as anticancer agents, inhibiting EGFR and kinases . Some have exhibited significant EGFR inhibitory activity . Additionally, N- (1-methyl-1H-pyrazole-4-carbonyl)- thiourea derivatives have been synthesized and evaluated for their analgesic and sedative effects, showing promising activities .

Related Compounds and Their Applications

While the search results do not provide specific applications for 1-Methyl-1H-pyrazol-4-amine dihydrochloride, they do highlight the uses of related compounds:

  • Anti-inflammatory Activity: Pyrazole derivatives have demonstrated anti-inflammatory activity . For example, N-(4-(2-(3-methyl-1-phenyl-1H- pyrazol-5-yloxy)benzylidene)-4-methylbenzenamine showed comparable anti-inflammatory effects .
  • Corrosion Inhibition: 5-chloro-1- phenyl-3-methyl-pyrazolo-4 methinethiosemicarbazone has been reported as a corrosion inhibitor for carbon steel in 1M HCl, with the protective film formed being stable at higher temperatures .
  • Synthesis: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine can be synthesized through a solvent-free condensation reaction .

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can lead to the modulation of various biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

  • 4-Amino-1-methylpyrazole
  • 1-Methyl-1H-pyrazol-4-amine
  • 4-Amino-1H-pyrazole

Comparison: 1-Methyl-1H-pyrazol-4-amine dihydrochloride is unique due to its specific dihydrochloride salt form, which enhances its solubility and stability compared to its analogs. This makes it particularly useful in various industrial and pharmaceutical applications .

Biological Activity

1-Methyl-1H-pyrazol-4-amine dihydrochloride (also referred to as 1-Methylpyrazole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound possesses a pyrazole ring, characterized by a five-membered ring containing two nitrogen atoms. The presence of the methyl group at the 1-position and the dihydrochloride salt form enhances its solubility and stability in biological systems.

The biological activity of this compound is primarily mediated through its interactions with various biological targets:

  • Target Enzymes : This compound has been shown to inhibit specific enzymes, notably succinate dehydrogenase (SDH), which is part of the mitochondrial respiratory chain. Inhibition of SDH can disrupt cellular respiration, leading to apoptotic pathways in susceptible cells.
  • Signal Transduction Pathways : The compound may also affect signaling pathways associated with fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers. Aberrant FGFR signaling is linked to tumorigenesis, making this compound a candidate for cancer therapy .

Biological Activities

This compound exhibits a wide range of biological activities, which can be summarized as follows:

Biological Activity Description
AntimicrobialExhibits activity against various bacterial strains and fungi.
AnticancerShows potential in inhibiting tumor growth in specific cancer types.
Anti-inflammatoryReduces inflammation markers in experimental models.
InsecticidalDemonstrates efficacy against certain insect pests, indicating agrochemical potential.

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on colorectal cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 .
  • Antimicrobial Properties : Research highlighted the compound's effectiveness against Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections resistant to conventional antibiotics.
  • Inflammation Reduction : In a model of rheumatoid arthritis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its role as an anti-inflammatory agent.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of pyrazole derivatives with hydrochloric acid under controlled conditions. This process yields the dihydrochloride salt form, which enhances the compound's solubility for biological applications.

Common Reactions:

Reaction Type Description
Nucleophilic SubstitutionCan undergo substitution reactions due to the presence of reactive sites on the pyrazole ring.
Oxidation/ReductionParticipates in oxidation-reduction reactions affecting nitrogen oxidation states.

Properties

IUPAC Name

1-methylpyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.2ClH/c1-7-3-4(5)2-6-7;;/h2-3H,5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFHQCFTJGKPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661321
Record name 1-Methyl-1H-pyrazol-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1063734-49-5
Record name 1-Methyl-1H-pyrazol-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-pyrazol-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 3
1-Methyl-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-Methyl-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 5
1-Methyl-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-Methyl-1H-pyrazol-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.